n-Fmoc-(s)-4-fluorohomophenylalanine
CAS No.:
Cat. No.: VC13658983
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22FNO4 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
| Standard InChI Key | KUXCZWSGUCCUBR-QHCPKHFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity
n-Fmoc-(s)-4-fluorohomophenylalanine (IUPAC: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid) has the molecular formula C25H22FNO4 and a molecular weight of 419.4 g/mol . The fluorine atom at the para position of the phenyl ring and the S-configuration at the α-carbon are critical for its biochemical interactions.
Three-Dimensional Conformation
X-ray crystallography and NMR spectroscopy reveal a planar fluorene ring system and a staggered side-chain conformation. The fluorine atom induces steric and electronic effects, altering peptide backbone dynamics .
Table 1: Key Structural Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves two primary steps:
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Preparation of (S)-4-fluorohomophenylalanine: Achieved via asymmetric hydrogenation of α-amidocinnamic acid derivatives or enzymatic resolution .
-
Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (e.g., sodium bicarbonate) .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Asymmetric hydrogenation with Me-BoPhoz | 85% | >98% |
| 2 | Fmoc-Cl, NaHCO3, THF/water | 92% | >99% |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize yield and reduce waste. Recent advancements include photooxidative cyanation of benzylamines and enzymatic resolution for enantiopure products .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables iterative deprotection (via piperidine) and coupling in SPPS. Fluorination enhances peptide stability against proteolytic degradation and improves membrane permeability .
Case Study: Anticancer Peptide Design
Incorporating n-Fmoc-(s)-4-fluorohomophenylalanine into somatostatin analogs increased binding affinity to tumor receptors by 40% compared to non-fluorinated analogs .
Fluorescent Probes and Imaging
The compound’s fluorinated aromatic system serves as a solvatochromic probe. In live-cell imaging, it exhibits a 15-nm redshift in hydrophobic environments, enabling real-time tracking of protein interactions .
Analytical and Quality Control Methods
Structural Confirmation
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NMR: H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic), 4.32 (α-H), 3.12 (β-CH2) .
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X-ray Crystallography: Orthorhombic crystal system (Space group P222).
Comparative Analysis with Analogues
n-Fmoc-(s)-3-fluorohomophenylalanine
The meta-fluoro isomer shows reduced metabolic stability (-20%) due to altered electronic effects.
Table 3: Structural vs. Functional Comparison
| Property | 4-Fluoro Isomer | 3-Fluoro Isomer |
|---|---|---|
| Metabolic Stability | 90% remaining at 24h | 70% remaining at 24h |
| LogP (Lipophilicity) | 3.2 | 2.9 |
| Peptide Binding Affinity | 12 nM | 45 nM |
Future Directions and Research
Sustainable Synthesis
N- to C-terminal SPPS reduces Fmoc waste by 30%, aligning with green chemistry principles .
Therapeutic Innovations
Ongoing clinical trials explore fluorinated peptides for Alzheimer’s disease (targeting β-amyloid) and oncology (PD-1/PD-L1 inhibitors) .
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